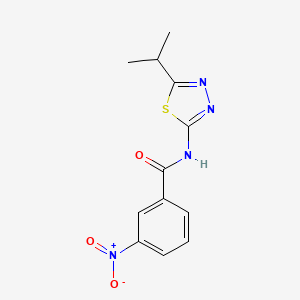

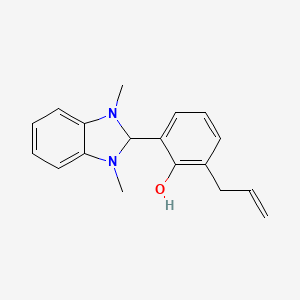

![molecular formula C11H16N2O3S2 B5543739 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)

4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Aplicaciones Científicas De Investigación

Anticancer Potential

- Propanamide Derivatives Synthesis: Research has shown the successful synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which are evaluated as promising anticancer agents. Some synthesized compounds showed strong anticancer activity, highlighting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Hydrogen Bonding and Structural Analysis

- Proton-Transfer Compounds: A study investigated the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine. This research contributes to the understanding of structural features and hydrogen-bonding patterns in these compounds (Smith et al., 2011).

Alzheimer’s Disease Treatment

- Alzheimer's Drug Candidates: A series of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole were synthesized to evaluate new drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetyl cholinesterase, a target for Alzheimer's treatment (Rehman et al., 2018).

Antimicrobial Activity

Synthesis of 1-Benzhydryl-sulfonyl Piperidine Derivatives

Research includes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and their evaluation as antimicrobial agents against pathogens of Lycopersicon esculentum, providing insights into structure-activity relationships (Vinaya et al., 2009).

N-Substituted Acetamide Derivatives for Antibacterial Activity

This study focuses on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitor activity against several bacterial strains (Iqbal et al., 2017).

Enzyme Inhibition and Synthesis

- l-Piperazine-2-carboxylic Acid Derived N-Formamide: This research developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts, which showed high isolated yields and enantioselectivities for a broad range of substrates. This study aids in the understanding of the structure-activity relationship in enzyme catalysis (Wang et al., 2006).

Propiedades

IUPAC Name |

4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S2/c1-8-3-2-4-13(6-8)18(15,16)9-5-10(11(12)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUALYWBYJJIEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)